molecular formula C11H12O2 B1605474 1-Phenylpentane-1,3-dione CAS No. 5331-64-6

1-Phenylpentane-1,3-dione

Cat. No.: B1605474
CAS No.: 5331-64-6
M. Wt: 176.21 g/mol
InChI Key: NKXMBTKMOVMBPH-UHFFFAOYSA-N
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Description

1-Phenylpentane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a diketone, meaning it contains two ketone functional groups

Scientific Research Applications

1-Phenylpentane-1,3-dione has diverse applications in scientific research:

Safety and Hazards

The safety information for 1-Phenylpentane-1,3-dione indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, mist, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1-pentyn-3-one with water in the presence of (triphenylphosphine)gold(I) chloride and silver trifluoromethanesulfonate in methanol at 25°C for 12 hours . The product is then purified by column chromatography, yielding this compound as an oily liquid with a high yield of 96%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions using readily available starting materials and catalysts. The use of gold and silver catalysts, as mentioned above, is a notable method due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

1-Phenylpentane-1,3-dione can be compared with other diketones and phenyl-substituted compounds:

    Similar Compounds: 1-Phenyl-1,4-pentanedione, 2,4-dimethyl-1-phenylpentane-1,3-dione, and benzil.

    Uniqueness: The presence of both phenyl and diketone groups in this compound gives it unique reactivity and chelating properties compared to other similar compounds.

Properties

IUPAC Name

1-phenylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMBTKMOVMBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201460
Record name Propionyl acetophenone
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-64-6
Record name 1-Phenyl-1,3-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5331-64-6
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Record name Propionyl acetophenone
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Record name 1, 1-phenyl-
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Record name Propionyl acetophenone
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Record name 1-phenylpentane-1,3-dione
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Record name PROPIONYL ACETOPHENONE
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Synthesis routes and methods

Procedure details

The title compound was prepared according to Popio, V. V. et al. Synthesis (March 1991), pp 195-197. To a stirred suspension of NaH (1.2 g, 50 mmol) and ethyl propionate (5.73 mL. 50 mmol) in 20 mL THF at 20° C. was added EtOH (2 drops), acetophenone (3.0 g, 25 mmol) in 20 mL of THF, and dibenzo-18-crown-6 (150 mg, 0.4 mmol) in 20 mL of THF. Stirred for 30 min, then at reflux for 1 hr. Cooled (0° C.), then added 25 mL of 10% H2SO4 solution and the aqueous was extracted with Et2O. The organics were washed with H2O, aqueous Na2CO3, and brine. The solution was dried over Na2SO4 and concentrated. Purification by silica gel chromatography (1% to 10% EtOAc in hexanes) gave 4.0 g of Intermediate 16 as a thin oil. 1H NMR indicated an ˜10:1 mixture of tautomers favoring the enol form: 1H NMR (400 MHz, CDCl3, enol form) δ7.87 (m, 2H), 7.52-7.4 (m, 3H), 6.17 (s, 1H), 2.47 (q, 2H, J=7.5), 1.21 (t, 3H, J=7.5)
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key chemical reactions involving 1-phenylpentane-1,3-dione derivatives?

A1: Research demonstrates that derivatives of this compound can undergo interesting photochemical reactions. For instance, when 2,4-dimethyl-1-phenylpentane-1,3-dione (a derivative) is exposed to light in the presence of oxygen, it yields 2,2,4-trimethyl-5-phenylfuran-3(2H)-one and 6-hydroxy-3,3,5-trimethyl-6-phenyl-1,2-dioxan-4-one. This reaction proceeds via the interaction of a type II biradical intermediate with oxygen.

Q2: Are there any notable natural sources of this compound derivatives?

A2: Yes, 4-methyl-1-phenylpentane-1,3-dione has been identified in the essential oil of the plant Lophomyrtus bullata alongside other related compounds like bullatenone and 2-isopropylchromone. This finding suggests potential natural product applications for this class of compounds.

Q3: Can you describe a synthetic route for preparing specific stereoisomers of this compound derivatives?

A3: The synthesis of geometric isomers of 2-(tert-butyl)-4-phenyloxetane, which are derivatives of this compound, has been achieved. The process begins with commercially available 4,4-dimethyl-1-phenylpentane-1,3-dione and involves reduction with NaBH4 to yield a mixture of diastereomeric syn and anti diols. These diols are then selectively cyclized to form the respective oxetane isomers. This method provides a route to access specific stereoisomers for further investigation.

Q4: What analytical techniques are used to characterize these compounds?

A4: Various spectroscopic techniques are employed for the characterization of this compound derivatives. These include but are not limited to NMR spectroscopy, IR spectroscopy, and mass spectrometry. These techniques allow researchers to determine the structure, purity, and other important characteristics of the synthesized compounds.

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